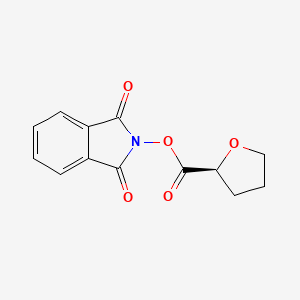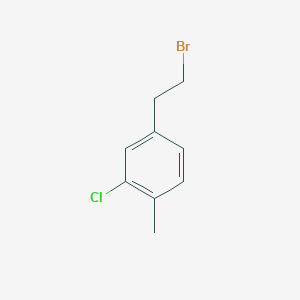
Tert-butyl 2-amino-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-2-methylbutanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid and features a tert-butyl ester group along with an amino group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 2-amino-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylbutanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reaction of tert-butyl chloroformate with 2-amino-2-methylbutanoic acid in the presence of a base like triethylamine. This method is often preferred for its higher yield and cleaner reaction profile.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Industrial methods may also employ alternative catalysts and solvents to optimize the process further.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drugs and bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, amide formation, and other enzymatic transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-amino-3-methylbutanoate
- Tert-butyl 2-amino-2-methylpropanoate
- Tert-butyl 2-amino-2-ethylbutanoate
Uniqueness
Tert-butyl 2-amino-2-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less susceptible to hydrolysis compared to other esters. Additionally, the presence of the amino group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-methylbutanoate |
InChI |
InChI=1S/C9H19NO2/c1-6-9(5,10)7(11)12-8(2,3)4/h6,10H2,1-5H3 |
Clave InChI |
YBIANLZYEWCDCW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
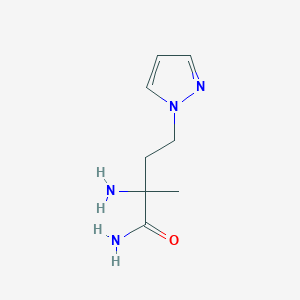
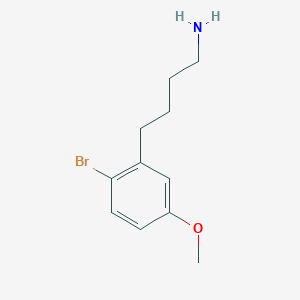

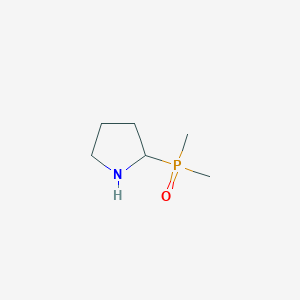

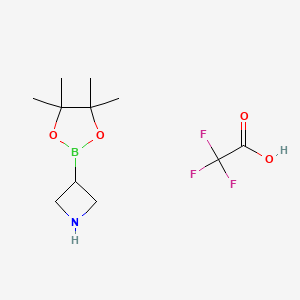
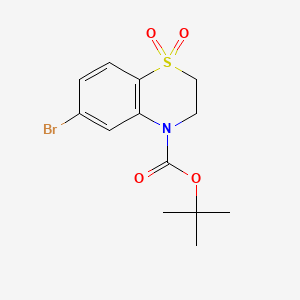

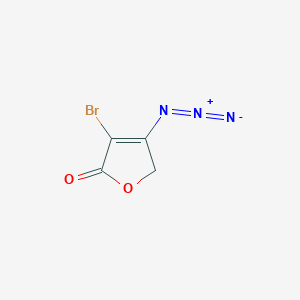
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)
